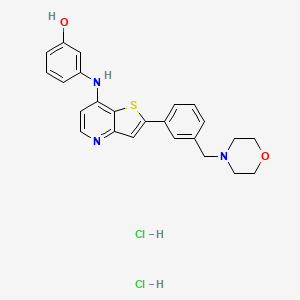

SID-530

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.

Wissenschaftliche Forschungsanwendungen

Characterization of Cloud Particle and Aerosol Morphologies

The Small Ice Detector (SID-2) has been utilized to characterize cloud particle and aerosol morphologies in various atmospheric conditions. This includes the study of stratocumulus, altocumulus lenticularis, cirrus, and mixed-phase cumulus clouds. SID-2, a laser scattering device, provides valuable data on cloud particle concentration, size, and shape, especially for particles smaller than the resolutions of typical ice crystal imaging probes. This data is crucial in understanding atmospheric phenomena and has wide-ranging applications in climate research and meteorology (Cotton et al., 2010).

Detection of Early Ice Formation in Clouds

In studies of ice formation in maritime cumulus clouds, the Small Ice Detector-2 HIAPER (SID-2H) has been effective in detecting small ice particles. It's been compared with other probes to validate its performance. The ability of SID-2H to discriminate between different particle shapes and correctly identify water drops in water-dominated clouds is a significant advancement in atmospheric research, particularly in understanding the early stages of ice formation in tropical maritime cumulus clouds (Johnson et al., 2014).

Stable-Isotope Dilution LC–MS for Biomarker Analysis

Stable-isotope dilution (SID) methodology, combined with LC–MS/MS, has become a fundamental technique in biomarker analysis. This approach offers the highest analytical specificity for quantitative determinations of small-molecule and protein biomarkers, playing a critical role in disease identification and exposure biomarker discovery and validation (Ciccimaro & Blair, 2010).

Mass Spectrometry and Protein Quaternary Structure Characterization

Surface-induced dissociation (SID) is a method employed in tandem mass spectrometry for the structural characterization of protein complexes. This technique has seen significant applications in the study of native protein complexes and other protein-ligand interactions, providing insights into the interactions within protein complexes (Stiving et al., 2018).

Data Management Architecture for Scientific Applications

The development of a composable data management architecture, utilizing the Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications. This approach, which has been applied in areas like X-ray crystallography and comparative genomics, is pivotal in managing the growing volumes of data in scientific research (Ma & Bramley, 2005).

Eigenschaften

Molekularformel |

C20H28N4O6 |

|---|---|

Aussehen |

Solid powder |

Synonyme |

SID530; SID 530; SID530.; NONE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.